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Compound of Interest

Compound Name: Spiro[3.5]nonane-6-carbaldehyde

Cat. No.: B13571907

Get Quote

Executive Summary
The Spiro[3.5]nonane scaffold represents a privileged structural motif in modern medicinal

chemistry, offering a rigid, three-dimensional alternative to planar aromatic systems. Its

incorporation into drug candidates—such as GPR119 agonists and MAGL inhibitors—improves

metabolic stability, solubility, and vector selectivity.

This guide details the synthetic pathway for Spiro[3.5]nonane-6-carbaldehyde, a critical

intermediate for functionalizing the cyclohexane ring at the

-position relative to the spiro center. The pathway prioritizes the Spiro[3.5]nonane-6,8-dione
route, ensuring scalability and regiochemical precision, followed by a C1-homologation of the
resulting ketone to the target aldehyde.

Retrosynthetic Analysis
The retrosynthetic strategy relies on the robust construction of the spiro-quaternary carbon via

a double Michael addition/cyclization sequence. The target aldehyde is accessed via a Wittig

homologation of the corresponding ketone.

Target: Spiro[3.5]nonane-6-carbaldehyde (1)
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Precursor: Spiro[3.5]nonan-6-one (2)

Key Intermediate: Spiro[3.5]nonane-6,8-dione (3)

Starting Materials: Cyclobutanone (4) and Diethyl 1,3-acetonedicarboxylate.
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Figure 1: Retrosynthetic disconnection showing the C1-homologation and Weiss-Cook

condensation strategy.

Primary Synthesis Pathway
The synthesis is divided into two phases: (1) Construction of the spirocyclic core, and (2)

Functional group manipulation to the aldehyde.[1]

Phase 1: Construction of the Spiro Core (Weiss-Cook
Condensation)
This phase builds the cyclohexane ring onto the cyclobutane via a condensation between a

1,2-dicarbonyl equivalent (cyclobutanone) and a 1,3-dicarbonyl (acetonedicarboxylate).

Step 1.1: Formation of Cyclobutylidene Ester

Reaction: Knoevenagel Condensation.

Reagents: Cyclobutanone, Ethyl cyanoacetate, Ammonium acetate (cat.), Toluene.

Mechanism: The active methylene of ethyl cyanoacetate attacks the cyclobutanone carbonyl,

followed by dehydration to form the exocyclic alkene.

Step 1.2: Spiro-Annulation to the Dione

Reaction: Michael Addition / Claisen Condensation.
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Reagents: Diethyl 1,3-acetonedicarboxylate, Sodium ethoxide (NaOEt), Ethanol.

Mechanism: The enolate of acetonedicarboxylate undergoes a Michael addition to the

cyclobutylidene ester. A subsequent intramolecular Claisen condensation closes the

cyclohexane ring.

Decarboxylation: Acidic hydrolysis (HCl/AcOH) removes the ester groups, yielding

Spiro[3.5]nonane-6,8-dione.

Phase 2: Deoxygenation to Mono-Ketone
To obtain the 6-functionalized mono-ketone, one carbonyl of the 1,3-dione must be removed.

Step 2.1: Mono-Thioacetalization

Reagents: 1,2-Ethanedithiol (1.0 eq),

(cat.), DCM.

Control: Stoichiometric control is critical to protect only one ketone. The statistical mixture is

separated via chromatography.[2]

Step 2.2: Desulfurization (Mozingo Reduction)

Reagents: Raney Nickel, Ethanol, Reflux.

Product:Spiro[3.5]nonan-6-one (CAS 74064-35-0).[3]

Phase 3: Homologation to the Aldehyde
The ketone at position 6 is converted to the aldehyde using a Wittig reaction with a

methoxymethyl ylide, followed by hydrolysis. This effectively replaces the

with a

moiety.

Step 3.1: Wittig Reaction

Reagents: (Methoxymethyl)triphenylphosphonium chloride, NaHMDS (or KOtBu), THF.
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Intermediate: 6-(Methoxymethylene)spiro[3.5]nonane (Enol Ether).

Step 3.2: Hydrolysis

Reagents: 1N HCl, THF/Water.

Product:Spiro[3.5]nonane-6-carbaldehyde.

Detailed Experimental Protocols
Protocol A: Synthesis of Spiro[3.5]nonan-6-one (Core
Synthesis)
Note: This protocol assumes the availability of Spiro[3.5]nonane-6,8-dione. If starting from

cyclobutanone, perform the Weiss-Cook condensation first as described in literature [1].

1. Mono-protection (Thioacetalization):

Dissolve Spiro[3.5]nonane-6,8-dione (10.0 g, 65.7 mmol) in anhydrous DCM (150 mL) under

.

Add 1,2-ethanedithiol (5.5 mL, 65.7 mmol) and cool to 0°C.

Add

(2.5 mL, 20 mmol) dropwise. Stir at 0°C for 1 h, then warm to RT for 4 h.

Quench: Pour into saturated

. Extract with DCM (3x).

Purification: Silica gel chromatography (Hexane/EtOAc 9:1) to isolate the mono-thioketal.

2. Raney Nickel Reduction:

Dissolve the mono-thioketal (8.0 g) in Ethanol (100 mL).

Add Raney Nickel (slurry in water, washed with EtOH, approx. 40 g wet weight). Caution:

Pyrophoric.
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Reflux the suspension for 4-6 hours. Monitor by TLC (disappearance of starting material).

Workup: Filter through a Celite pad (keep wet to prevent ignition). Wash with EtOAc.

Concentrate filtrate to yield Spiro[3.5]nonan-6-one as a colorless oil.

Yield: ~70-80% over two steps.

Characterization:

NMR (CDCl3) confirms loss of thioketal and presence of single ketone.

Protocol B: Synthesis of Spiro[3.5]nonane-6-
carbaldehyde (Homologation)
1. Wittig Reagent Preparation:

Suspend (Methoxymethyl)triphenylphosphonium chloride (12.0 g, 35 mmol) in anhydrous

THF (80 mL) under Argon.

Cool to -78°C. Add NaHMDS (1.0 M in THF, 35 mL, 35 mmol) dropwise over 20 min. The

solution turns deep orange/red.

Stir at -78°C for 30 min, then warm to 0°C for 15 min.

2. Olefination:

Cool the ylide solution back to -78°C.

Add Spiro[3.5]nonan-6-one (4.14 g, 30 mmol) dissolved in THF (20 mL) dropwise.

Allow the mixture to warm to RT overnight (12-16 h).

Workup: Quench with saturated

. Extract with

. Dry (
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) and concentrate.

Purification: Flash chromatography (Hexane/EtOAc 95:5) to yield the enol ether

intermediate.

3. Hydrolysis to Aldehyde:

Dissolve the enol ether in THF (50 mL) and add 1N HCl (15 mL).

Reflux gently for 2 hours.

Workup: Cool, dilute with water, extract with DCM. Wash with brine, dry (

).[2]

Isolation: Remove solvent to yield crude aldehyde. Purify via distillation or column

chromatography.

Final Yield: ~65-75% from ketone.

Appearance: Colorless liquid.

Critical Process Parameters (CPP) &
Troubleshooting
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Parameter Specification Impact on Quality Corrective Action

Stoichiometry (Step

2.1)

Dithiol:Dione ratio

must be exactly 1:1.

Excess leads to bis-

protection; deficit

leaves unreacted

dione.

Use precise syringe

pumps; monitor by

LCMS.

Raney Ni Activity
Must be active (W2 or

W4 grade).

Inactive catalyst leads

to incomplete

desulfurization.

Store catalyst under

water/ethanol; do not

let dry.

Wittig Base
NaHMDS or KOtBu

preferred over nBuLi.

Stronger bases may

cause enolization of

the ketone instead of

nucleophilic attack.

Maintain strict

anhydrous conditions;

add base slowly at low

temp.

Hydrolysis pH pH < 2 required.
Incomplete hydrolysis

yields mixed acetals.

Increase acid

concentration or reflux

time if conversion is

slow.
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Figure 2: Forward synthetic pathway from Cyclobutanone to the target Aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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